![molecular formula C11H11N3OS B1417504 2-{(E)-2-[(E)-1-phenylethylidene]hydrazono}-1,3-thiazolan-4-one CAS No. 115163-95-6](/img/structure/B1417504.png)
2-{(E)-2-[(E)-1-phenylethylidene]hydrazono}-1,3-thiazolan-4-one
Übersicht
Beschreibung
2-(E)-2-[(E)-1-phenylethylidene]hydrazono-1,3-thiazolan-4-one, or 2-(E)-2-PHT, is an organic compound with a unique structure and a range of potential applications in scientific research. This compound was first discovered in the late 1990s, and has since been studied for its various properties and potential applications.
Wissenschaftliche Forschungsanwendungen
Structural Insights and Chemical Properties
- 2-{(E)-2-[(E)-1-phenylethylidene]hydrazono}-1,3-thiazolan-4-one, as part of the thiazolidin-4-one family, has been studied for its structural chemistry. For instance, Cardoso et al. (2015) investigated its crystal and molecular structure using NMR and X-ray diffraction, revealing insights into its hydrazone group configuration and crystalline packing (Cardoso et al., 2015).
Antimicrobial Applications
- This compound has shown promise in antimicrobial applications. Hassan et al. (2013) synthesized derivatives that exhibited significant antibacterial activity against various bacterial strains, surpassing some conventional antibiotics in effectiveness (Hassan et al., 2013).
- Additionally, Mostafa et al. (2013) reported the synthesis of derivatives with notable antimicrobial activity against bacteria like Staphylococcus aureus and Escherichia coli (Mostafa et al., 2013).
Biological Evaluation for Anti-inflammatory Properties
- In the context of anti-inflammatory agents, Helal et al. (2013) synthesized novel thiazole compounds, including derivatives of this compound, and evaluated their efficacy. These compounds showed potential as anti-inflammatory agents, particularly in inhibiting carrageenin-induced edema (Helal et al., 2013).
Spectroscopic Characterization and Metal Complex Formation
- The compound's ability to form metal complexes has also been explored. El-Sherif (2009) synthesized hydrazone ligands from this compound and investigated their Ni(II) and Cu(II) metal complexes, offering insights into their structure and antimicrobial activities (El-Sherif, 2009).
Potential as Anti-Chagas Agent
- Its potential as a drug for treating Chagas disease has been highlighted. Rodríguez et al. (2017) developed a BODIPY-fluorophore based probe for a derivative of this compound, providing insights into its in vivo biodistribution and establishing its use in Chagas disease treatment (Rodríguez et al., 2017).
Anticancer Applications
- The compound's derivatives have been investigated for their potential as anticancer agents. Gomha et al. (2021) synthesized thiazole derivatives and evaluated their antitumor activities, finding some compounds to exhibit promising activities against MCF-7 tumor cells (Gomha et al., 2021).
Synthesis and Antimicrobial Activity of Novel Derivatives
- Ramadan (2016) synthesized a series of 2-hydrazono-2(3H)-thiazole derivatives and evaluated their antimicrobial activity, revealing significant effectiveness against certain bacterial strains (Ramadan, 2016).
Eigenschaften
IUPAC Name |
(2E)-2-[(E)-1-phenylethylidenehydrazinylidene]-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c1-8(9-5-3-2-4-6-9)13-14-11-12-10(15)7-16-11/h2-6H,7H2,1H3,(H,12,14,15)/b13-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRESUAXYVQVOGJ-MDWZMJQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN=C1NC(=O)CS1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\N=C\1/NC(=O)CS1)/C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-[(4-fluorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B1417422.png)
![ethyl (Z)-3-[(3-methyl-1H-pyrazol-5-yl)amino]-2-(2,2,2-trifluoroacetyl)-2-propenoate](/img/structure/B1417424.png)

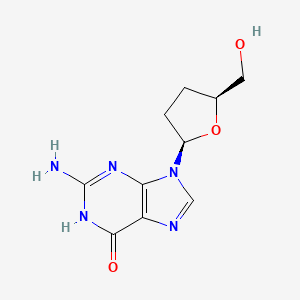

![2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione](/img/structure/B1417429.png)
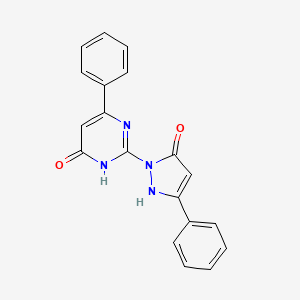
![4-hydroxy-6-methyl-3-(2-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}ethanehydrazonoyl)-2H-pyran-2-one](/img/structure/B1417431.png)
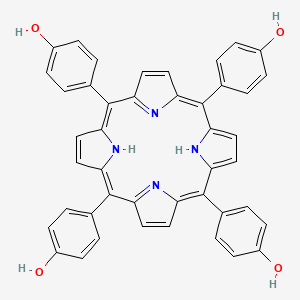
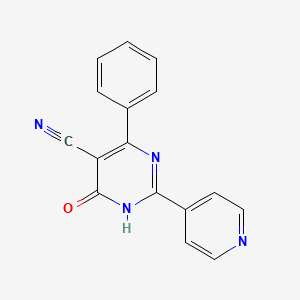
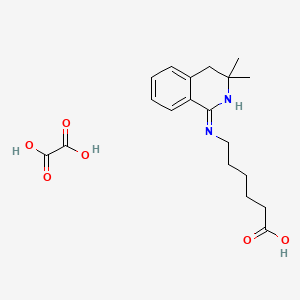

![N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-methylfuran-3-carbohydrazide](/img/structure/B1417444.png)
